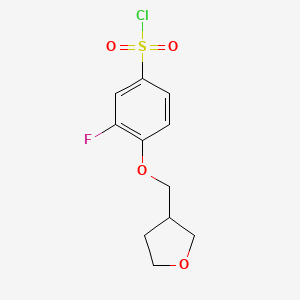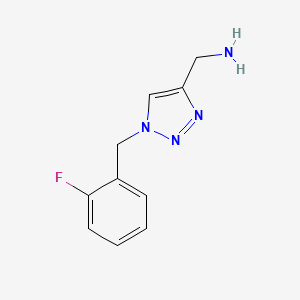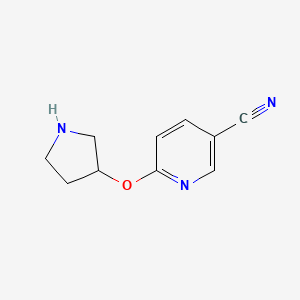![molecular formula C11H14ClN B1445044 N-[(3-chlorophenyl)methyl]cyclobutanamine CAS No. 1249105-50-7](/img/structure/B1445044.png)
N-[(3-chlorophenyl)methyl]cyclobutanamine
Übersicht
Beschreibung
N-[(3-chlorophenyl)methyl]cyclobutanamine is a chemical compound with the molecular formula C11H14ClN1. It is not intended for human or veterinary use and is primarily used for research1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of N-[(3-chlorophenyl)methyl]cyclobutanamine. However, the synthesis of similar compounds often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis2.Molecular Structure Analysis
The molecular structure of N-[(3-chlorophenyl)methyl]cyclobutanamine consists of a cyclobutanamine ring attached to a chlorophenyl group via a methylene bridge1. The molecular weight of the compound is 195.69 g/mol1.
Chemical Reactions Analysis
Specific chemical reactions involving N-[(3-chlorophenyl)methyl]cyclobutanamine are not readily available. However, similar compounds, such as carbamate esters, are known to be chemically reactive. They can form polymers like polyurethane resins and are incompatible with strong acids and bases, and especially incompatible with strong reducing agents such as hydrides3.Physical And Chemical Properties Analysis
The physical and chemical properties of N-[(3-chlorophenyl)methyl]cyclobutanamine are not fully detailed in the available resources. However, it is known that the compound has a molecular weight of 195.69 g/mol1.Wissenschaftliche Forschungsanwendungen
Synthesis of Biological Agents : N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide, a compound related to N-[(3-chlorophenyl)methyl]cyclobutanamine, was synthesized and evaluated for antimicrobial activities, showing significant inhibition on bacterial and fungal growth compared to standard drugs (Akbari et al., 2008).
Crystal Structure Analysis : The study of the crystal structure of 2‐Acetyl‐3′‐chloroacetanilide, an alternative name for N-(3-chlorophenyl)-3-oxobutanamide, helped in understanding its molecular form, which showed that the molecule is in the keto form, stabilizing its structure through an N—H⋯O hydrogen bond (Tai et al., 2005).
Synthesis of Sibutramine Metabolites : Sibutramine, a compound containing N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine, was synthesized along with its metabolites. This research provides insight into the synthesis pathways of such compounds, which are significant in pharmacological studies (Jeffery et al., 1996).
Formation of Cyclobutenamine Derivatives : Research on the synthesis of 2-[(diphenylmethylene)amino] cyclobutenecarboxylate derivatives, related to N-[(3-chlorophenyl)methyl]cyclobutanamine, offers valuable information on the formation of cyclobutenamine derivatives and their potential applications in organic chemistry (Wessjohann et al., 1993).
Study of Myclobutanil's Effects : Although not directly related to N-https://consensus.app/papers/metabolism-interference-tryptophan-metabolism-wang/22b02c9ad50158fd8e00dfc4fef23f5e/?utm_source=chatgpt" target="_blank">(3-chlorophenyl)methyl]cyclobutanamine, the study of myclobutanil, a compound with a similar structural moiety, provided insights into its inhibition efficiency in copper corrosion and its effects on tryptophan metabolism in rat hepatocytes, highlighting the diverse applications and impacts of related compounds [(Wu et al., 2019; Wang et al., 2015)
Safety And Hazards
The safety and hazards associated with N-[(3-chlorophenyl)methyl]cyclobutanamine are not explicitly stated in the available resources. As with all chemicals, appropriate safety measures should be taken when handling and storing this compound.
Zukünftige Richtungen
The future directions for research involving N-[(3-chlorophenyl)methyl]cyclobutanamine are not explicitly stated in the available resources. However, given its use in research, it may have potential applications in various fields of chemistry and pharmacology.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-10-4-1-3-9(7-10)8-13-11-5-2-6-11/h1,3-4,7,11,13H,2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJNTZZSZXGVHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]cyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



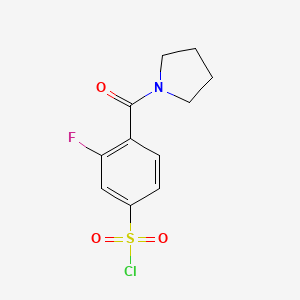
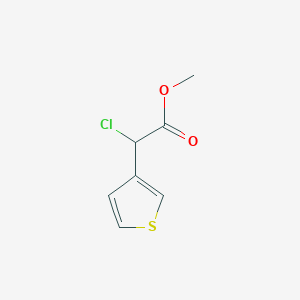
![[2-(2-Ethoxyethoxy)-4-methylphenyl]methanamine](/img/structure/B1444965.png)
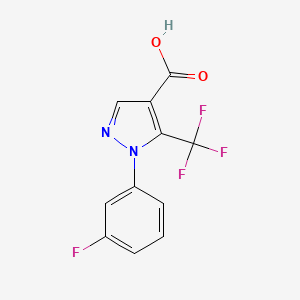
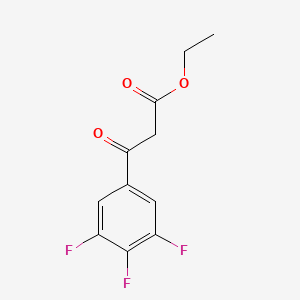
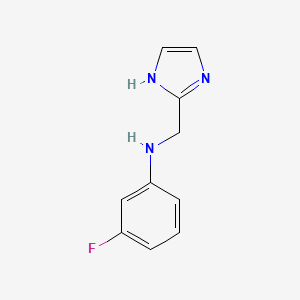
![1-[3-(Difluoromethoxy)phenyl]piperazine](/img/structure/B1444971.png)
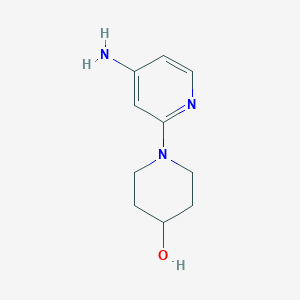
![3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B1444974.png)
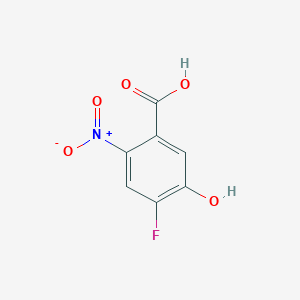
![1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1444978.png)
